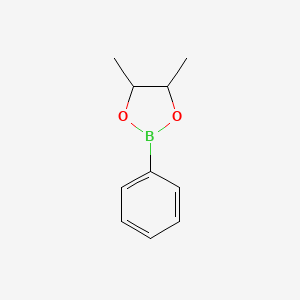
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H13BO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms within a five-membered ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through the reaction of phenylboronic acid with 2,3-butanediol. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenylboronic acid derivatives.
Reduction: It can be reduced to form boronic esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Boronic esters.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. It is employed in:
Chemistry: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The primary mechanism by which 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in Suzuki-Miyaura coupling. The boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, forming a new carbon-carbon bond. This process is crucial for the formation of biaryl compounds, which are essential in various chemical and pharmaceutical applications .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other dioxaborolane derivatives. Its ability to participate in Suzuki-Miyaura coupling with high efficiency makes it particularly valuable in organic synthesis .
Properties
CAS No. |
6638-68-2 |
|---|---|
Molecular Formula |
C10H13BO2 |
Molecular Weight |
176.02 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BO2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
POXFUSLMTKVBAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


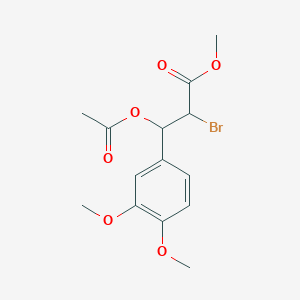

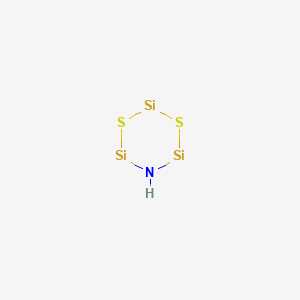
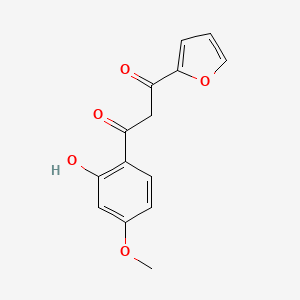

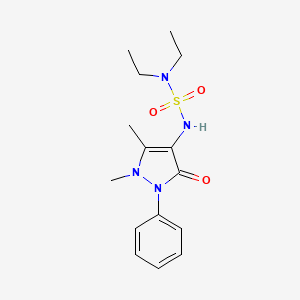

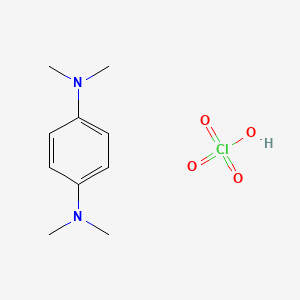
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
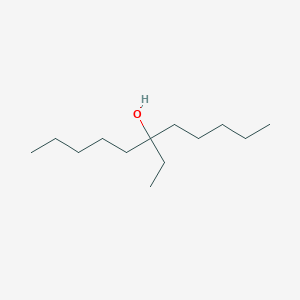
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)

